2-(2,3,4,5,6-Pentafluorophenoxy)propanamide
Description
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is an organic compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.146 g/mol . This compound is characterized by the presence of a pentafluorophenoxy group attached to a propanamide backbone. It is a rare and unique chemical often used in early discovery research .
Properties
Molecular Formula |
C9H6F5NO2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenoxy)propanamide |
InChI |
InChI=1S/C9H6F5NO2/c1-2(9(15)16)17-8-6(13)4(11)3(10)5(12)7(8)14/h2H,1H3,(H2,15,16) |
InChI Key |
GLGUQWCVLIKNSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-Pentafluorophenoxy)propanamide typically involves the reaction of 2,3,4,5,6-pentafluorophenol with a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The amide group can be oxidized or reduced to form different functional groups.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pentafluorophenoxy)acetamide
- N-(2-Methylphenyl)-2-(2,3,4,5,6-Pentafluorophenoxy)acetamide
- 2-Methyl-1-(2,3,4,5,6-Pentafluorophenoxy)acetylindoline
Uniqueness
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
2-(2,3,4,5,6-Pentafluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms in its structure enhances lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H8F5NO
- Molecular Weight : 253.17 g/mol
- IUPAC Name : 2-(2,3,4,5,6-pentafluorophenoxy)propanamide
The biological activity of 2-(2,3,4,5,6-pentafluorophenoxy)propanamide is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways.
- Cell Membrane Interaction : Due to its lipophilic nature, it can integrate into cell membranes and alter their properties.
Biological Activity Overview
Research has demonstrated various biological activities associated with 2-(2,3,4,5,6-pentafluorophenoxy)propanamide:
- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against specific bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of 2-(2,3,4,5,6-pentafluorophenoxy)propanamide against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. -
Cancer Cell Studies :
In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with 100 µM of the compound. -
Inflammation Model :
A murine model of inflammation showed that administration of 2-(2,3,4,5,6-pentafluorophenoxy)propanamide led to a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting potential therapeutic use in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
